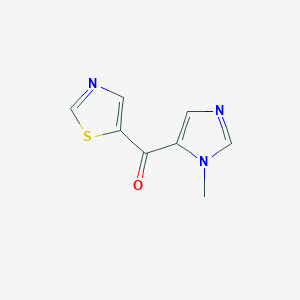![molecular formula C21H30ClNO2Si B8453907 tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)
tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane is a complex organic compound with a unique structure that includes a tert-butyl group, a chloromethyl group, and a dimethylsilane group
Métodos De Preparación
The synthesis of tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane typically involves multiple steps. One common method involves the reaction of 3-(chloromethyl)-6-methyl-2-phenylmethoxypyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane depends on its specific application. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction and the specific conditions used .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane include:
tert-Butyl 3-(chloromethyl)-4-methylphenylcarbamate: This compound has a similar chloromethyl group but differs in its overall structure and reactivity.
tert-Butyl 4-(chloromethyl)benzoate: Another compound with a chloromethyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C21H30ClNO2Si |
|---|---|
Peso molecular |
392.0 g/mol |
Nombre IUPAC |
tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C21H30ClNO2Si/c1-16-12-18(15-25-26(5,6)21(2,3)4)19(13-22)20(23-16)24-14-17-10-8-7-9-11-17/h7-12H,13-15H2,1-6H3 |
Clave InChI |
YYSGKJXKNAVNKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
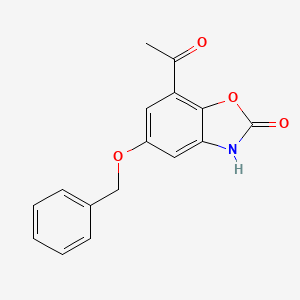
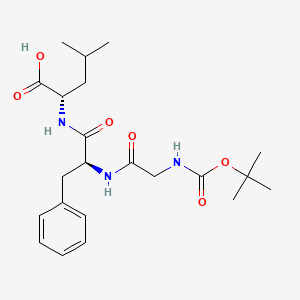
![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)
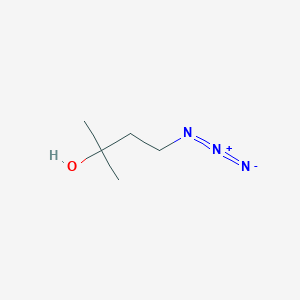
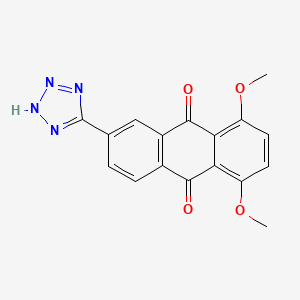
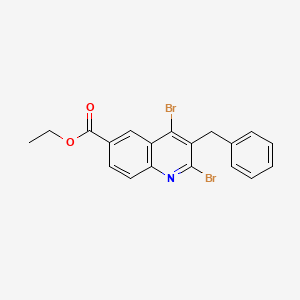
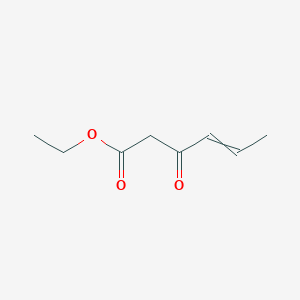
![7-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B8453890.png)
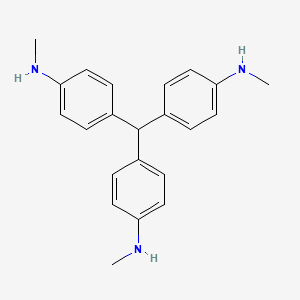
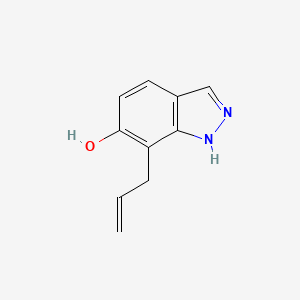
![6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8453914.png)
![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)
